phenanthren-2-ylboronic acid

Descripción general

Descripción

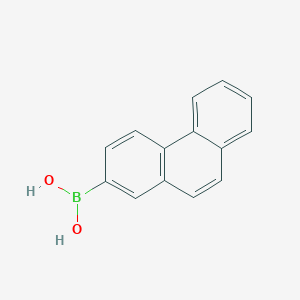

Phenanthren-2-ylboronic acid is an organic compound with the molecular formula C14H11BO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a phenanthrene ring system attached to a boronic acid group, making it a valuable intermediate in the synthesis of various organic molecules.

Mecanismo De Acción

Target of Action

2-PhenanthrenylBoronic acid, also known as phenanthren-2-ylboronic acid, is a boronic acid derivativeBoronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with 1,2- or 1,3-diols .

Mode of Action

The mode of action of 2-PhenanthrenylBoronic acid is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid acts as a relatively stable, readily prepared, and environmentally benign organoboron reagent . The compound interacts with its targets, forming new bonds and resulting in changes at the molecular level .

Biochemical Pathways

For instance, they are involved in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis .

Pharmacokinetics

Boronic acids, in general, are known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The compound’s participation in the suzuki-miyaura cross-coupling reaction suggests that it may contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-PhenanthrenylBoronic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the compound’s participation in the Suzuki-Miyaura cross-coupling reaction suggests that the presence of a palladium catalyst and suitable reaction conditions are crucial for its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenanthren-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of phenanthrene derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .

Análisis De Reacciones Químicas

Types of Reactions: Phenanthren-2-ylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthrene-2-carboxylic acid.

Reduction: Reduction reactions can convert it into phenanthrene derivatives with different functional groups.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling.

Major Products:

Oxidation: Phenanthrene-2-carboxylic acid.

Reduction: Various phenanthrene derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Organic Synthesis

Phenanthren-2-ylboronic acid is primarily utilized in synthetic organic chemistry. It serves as a key intermediate in several important reactions:

- Suzuki Coupling Reaction : This reaction enables the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with electrophiles like halides. This compound can be used to synthesize complex polycyclic aromatic hydrocarbons (PAHs) and other derivatives .

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Suzuki Coupling | Dibenzo[g,p]naphthalene | 79.2 |

| Homocoupling | Various substituted phenanthrenes | 97.5 |

2. Synthesis of Functional Materials

This compound is also involved in the synthesis of materials for organic light-emitting diodes (OLEDs). Its derivatives can be used to create electron-rich compounds essential for high-performance OLEDs, enhancing their efficiency and stability .

Biological Applications

1. Medicinal Chemistry

The biological activity of this compound has been explored primarily due to its interactions with biological targets, particularly proteins containing diol groups. The boronic acid moiety allows for reversible binding to target enzymes, making it a candidate for therapeutic applications:

- Anticancer Activity : Research indicates that this compound may inhibit specific cancer-related pathways by interacting with proteins involved in tumor growth .

- Anti-inflammatory Agents : It has been investigated as a potential FLAP (5-lipoxygenase activating protein) inhibitor, which could lead to new anti-inflammatory therapies .

Case Studies

Several studies highlight the applications of this compound:

- Synthesis of Anticancer Agents : A study demonstrated that this compound derivatives exhibited significant inhibition against cancer cell lines, suggesting potential as anticancer agents .

- Development of Sensor Technologies : Its ability to bind selectively to certain biological molecules has led to research into its use as a sensor for detecting specific biomolecules, leveraging its unique binding properties .

Comparación Con Compuestos Similares

- Phenylboronic acid

- Naphthylboronic acid

- Biphenylboronic acid

Actividad Biológica

Phenanthren-2-ylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Overview of this compound

This compound belongs to a class of compounds known as boronic acids, which have garnered attention for their ability to interact with various biological targets. These compounds are characterized by their boron atom bonded to a phenyl group, which contributes to their unique reactivity and biological properties.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on several enzymes, particularly cholinesterases. The following table summarizes key findings related to its enzyme inhibition activity:

The compound's selectivity towards BChE over AChE suggests potential therapeutic applications in treating conditions like Alzheimer's disease, where BChE is implicated.

2. Anticancer Activity

Recent studies have highlighted the cytotoxic properties of this compound derivatives against cancer cell lines. For instance, phenanthren-9-yl boronic acid has shown significant antiproliferative effects at sub-micromolar concentrations against breast cancer cells . The following table outlines the observed cytotoxic effects:

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| MCF-7 (breast cancer) | 18.76 | High cytotoxicity observed . |

| Healthy cell line | >100 | No toxic effects noted . |

These findings suggest that this compound derivatives may serve as promising candidates for developing new anticancer therapies.

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Enzyme Binding : Molecular docking studies indicate that the compound binds effectively to the active sites of cholinesterases via hydrogen bonding and π–π stacking interactions with key amino acids .

- Cytotoxic Mechanisms : The cytotoxic effects on cancer cells may be mediated through the induction of apoptosis or disruption of cellular signaling pathways associated with tumor growth and survival .

Case Studies

Case Study 1: Inhibition of Cholinesterases

A study evaluated several phenanthrene derivatives for their inhibitory effects on cholinesterases. Among these, this compound displayed an IC50 value of less than 10 µM for BChE, indicating strong potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Potential

In vitro studies on MCF-7 cells revealed that phenanthren-9-yl boronic acid derivatives exhibited significant cytotoxicity, suggesting their potential as antineoplastic agents. The study emphasized the need for further investigation into their mechanisms and therapeutic applications .

Propiedades

IUPAC Name |

phenanthren-2-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIZGXJYCNZVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.